Cholin acetate

Description

A neurotransmitter. Acetylcholine in vertebrates is the major transmitter at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system. It is generally not used as an administered drug because it is broken down very rapidly by cholinesterases, but it is useful in some ophthalmological applications.

Acetylcholine is a Cholinergic Receptor Agonist. The mechanism of action of acetylcholine is as a Cholinergic Agonist.

Acetylcholine is a natural product found in Monascus pilosus, Poa huecu, and other organisms with data available.

A neurotransmitter found at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system.

See also: Acetylcholine Chloride (has salt form) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPILFWXSMYKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8075334 | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51-84-3, 14047-05-3 | |

| Record name | Acetylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14C)-Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Choline Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of choline acetate, an ionic liquid with significant potential in various scientific and pharmaceutical applications. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and includes graphical representations of the synthesis and characterization workflows to facilitate understanding and replication.

Synthesis of Choline Acetate

Choline acetate is primarily synthesized through a neutralization reaction. The two most common methods involve the reaction of a choline base (choline hydroxide or choline bicarbonate) with acetic acid. These methods are favored for their straightforward procedures and high yields.

Synthesis via Neutralization of Choline Hydroxide

This method involves the direct neutralization of choline hydroxide, a strong base, with acetic acid.

Experimental Protocol:

-

Reactant Preparation: Prepare an aqueous solution of choline hydroxide (e.g., 45 wt%).

-

Neutralization: To a stirred solution of choline hydroxide, slowly add an equimolar amount of acetic acid. The reaction is exothermic, and cooling may be necessary to maintain a desired reaction temperature.

-

Reaction Completion: Continue stirring the mixture at room temperature for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[1]

-

Solvent Removal: Remove water from the resulting solution using a rotary evaporator. To avoid degradation of the product, the temperature should be kept below 80°C.[2]

-

Drying: Dry the resulting product under high vacuum to remove any residual water. The product can be washed with a suitable solvent like toluene to remove any non-polar impurities before final drying.[1]

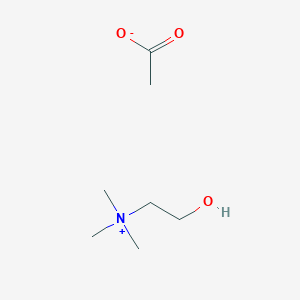

Reaction Scheme:

Caption: Synthesis of Choline Acetate via Neutralization of Choline Hydroxide.

Synthesis via Neutralization of Choline Bicarbonate

An alternative method utilizes choline bicarbonate, which reacts with acetic acid to produce choline acetate, water, and carbon dioxide.

Experimental Protocol:

-

Reactant Mixing: In a suitable reaction vessel, mix an aqueous solution of choline bicarbonate (e.g., ~30%) with acetic acid in a 1:1 molar ratio.[2]

-

Controlled Addition: Add the acetic acid slowly to the choline bicarbonate solution while stirring. The reaction will produce carbon dioxide, causing bubbling.[2] To control the foaming, the viscosity can be reduced by adding more water.[2]

-

Reaction Completion: Continue stirring until the bubbling ceases, indicating the completion of the reaction.[2]

-

Solvent Removal: Remove the water and any excess acetic acid by vacuum evaporation at a temperature below 80°C.[2]

-

Drying: Dry the final product under high vacuum to remove trace amounts of water. The expected product is a colorless solid.[2]

Characterization of Choline Acetate

The successful synthesis of choline acetate is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of choline acetate. Both ¹H and ¹³C NMR are employed to confirm the presence of the choline cation and the acetate anion.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the synthesized choline acetate in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

¹H and ¹³C NMR Data for Choline Acetate

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetate (CH₃) | 1.91 (s, 3H) | 23.1 |

| Choline (-N⁺(CH₃)₃) | 3.19 (s, 9H) | 53.8 |

| Choline (-CH₂-N⁺) | 3.51 (m, 2H) | 55.6 |

| Choline (-CH₂-OH) | 4.05 (m, 2H) | 67.4 |

| Acetate (C=O) | - | 181.0 |

| Data obtained in D₂O. Chemical shifts may vary slightly depending on the solvent and concentration.[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in choline acetate, providing further confirmation of its structure.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

Characteristic FTIR Peaks for Choline Acetate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (Choline) |

| ~2950-2850 | C-H stretch | Aliphatic (Choline and Acetate) |

| ~1715 | C=O stretch | Carbonyl (Acetate) |

| ~1480 | C-H bend | CH₂ and CH₃ (Choline) |

| ~1080 | C-O stretch | Hydroxyl (Choline) |

| ~950 | C-N stretch | Quaternary amine (Choline) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the constituent ions of choline acetate. Electrospray ionization (ESI) is a suitable technique for analyzing ionic liquids.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of choline acetate in a suitable solvent, such as methanol or acetonitrile/water.

-

Data Acquisition: Introduce the sample into the ESI-MS system. Acquire the mass spectrum in positive ion mode to detect the choline cation.

Expected Mass Spectrometry Data for Choline Acetate

| Ion | Formula | Calculated m/z |

| Choline Cation | [C₅H₁₄NO]⁺ | 104.1075 |

Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of synthesized choline acetate.

Caption: Workflow for the Characterization of Choline Acetate.

References

A Technical Guide to the Physicochemical Properties of Choline Acetate Ionic Liquid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Choline acetate ([Ch][OAc]), a bio-derived ionic liquid, is gaining significant attention as a sustainable and non-toxic alternative to conventional organic solvents.[1][2] Composed of a choline cation and an acetate anion, its unique properties, such as high solubility, thermal stability, and biodegradability, make it a compelling candidate for applications in green chemistry, pharmaceuticals, and biotechnology.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of choline acetate, including detailed experimental protocols for their measurement and a summary of available data to support research and development efforts.

Synthesis of Choline Acetate

The most common and straightforward method for synthesizing choline acetate is through a simple acid-base neutralization reaction.[4][5][6] This process involves reacting choline hydroxide, a strong base, with acetic acid.[4] An alternative approach utilizes choline bicarbonate, which reacts with acetic acid to produce choline acetate, water, and carbon dioxide.[4]

General Synthesis Workflow

The following diagram illustrates the typical laboratory procedure for synthesizing choline acetate via neutralization.

Caption: Workflow for the synthesis of choline acetate via neutralization.

Experimental Protocol: Neutralization of Choline Hydroxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place a 45 wt% aqueous solution of choline hydroxide.[5]

-

Acid Addition: Slowly add an equimolar amount of acetic acid to the choline hydroxide solution while stirring continuously.[4] The reaction is exothermic, so controlling the addition rate is crucial to manage the temperature.

-

Reaction Completion: Continue stirring the mixture at room temperature until the neutralization is complete.

-

Solvent Removal: Remove the water from the resulting solution using a rotary evaporator under reduced pressure. To prevent degradation of the product, the bath temperature should be maintained below 80°C.[4]

-

Drying: Transfer the obtained viscous liquid to a vacuum oven and dry under high vacuum overnight to remove residual water.[4]

-

Characterization: Confirm the structure and purity of the final choline acetate product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[5][7]

Physicochemical Properties

The physical and chemical properties of choline acetate dictate its behavior and suitability for various applications. Temperature is a critical factor, influencing density, viscosity, and conductivity.

Caption: Influence of temperature on key physicochemical properties of choline acetate.

Density

Density is a fundamental property required for fluid dynamics calculations and process design. For ionic liquids, it typically shows a linear decrease with increasing temperature.[8]

Data Presentation

The following table summarizes the density of choline acetate/water mixtures at various molar ratios and temperatures.

| Water:ChAc Molar Ratio (n) | Temperature (K) | Density (g/cm³) |

| 2 | 278.15 - 323.15 | Varies with temp. |

| 3 | 278.15 - 323.15 | Varies with temp. |

| 4 | 278.15 - 323.15 | Varies with temp. |

| 5 | 278.15 - 323.15 | Varies with temp. |

| 6 | 278.15 - 323.15 | Varies with temp. |

| Data derived from a study on Choline Acetate/Water Mixtures. The original study presents this as a function of temperature; a linear trend is observed.[9] |

Experimental Protocol: Density Measurement

-

Instrumentation: Use a calibrated vibrating tube densimeter, which offers high accuracy with small sample volumes.[10][11]

-

Sample Preparation: Ensure the ionic liquid sample is free of impurities, particularly water, by drying it under a high vacuum. Water content can significantly affect density.[11]

-

Measurement: Inject the sample into the oscillating U-tube of the densimeter. The instrument's temperature is precisely controlled.

-

Data Acquisition: The instrument measures the oscillation frequency of the tube, which is directly related to the density of the sample. Measurements are typically taken across a range of temperatures, allowing the sample to thermally equilibrate at each setpoint.[8]

Viscosity

Viscosity is a critical parameter that influences mass transfer, reaction kinetics, and pumpability. Ionic liquids are generally more viscous than traditional molecular solvents, and their viscosity is highly sensitive to temperature changes.[12]

Data Presentation

The table below shows the dynamic viscosity of choline acetate/water mixtures. As expected, viscosity decreases with both increasing temperature and increasing water content.[9]

| Water:ChAc Molar Ratio (n) | Temperature (K) | Dynamic Viscosity (mPa·s) |

| 2 | 283.15 - 323.15 | Varies with temp. |

| 3 | 283.15 - 323.15 | Varies with temp. |

| 4 | 283.15 - 323.15 | Varies with temp. |

| 5 | 283.15 - 323.15 | Varies with temp. |

| 6 | 283.15 - 323.15 | Varies with temp. |

| Data derived from a study on Choline Acetate/Water Mixtures. The original study shows a clear trend of decreasing viscosity with increasing temperature and water content.[9] |

Experimental Protocol: Viscosity Measurement

-

Instrumentation: Employ a rotational rheometer or a capillary viscometer (e.g., Ubbelohde type) for accurate measurements.[10][13]

-

Sample Preparation: The sample must be thoroughly dried, as trace amounts of water can significantly lower the viscosity of hydrophilic ionic liquids.

-

Procedure (Rheometer):

-

Place a small, precise volume of the sample onto the lower plate of the rheometer.

-

Lower the upper geometry (e.g., cone or plate) to the specified gap distance.

-

Use a temperature-controlled jacket to maintain the desired sample temperature.

-

Apply a controlled shear rate and measure the resulting shear stress to determine the dynamic viscosity. Repeat across the desired temperature range.[10]

-

Electrical Conductivity

The electrical conductivity of an ionic liquid arises from the mobility of its constituent ions. This property is crucial for electrochemical applications such as batteries and capacitors.[2] Conductivity is inversely related to viscosity and generally increases with temperature.[14]

Data Presentation

The electrical conductivity for various choline acetate/water mixtures is presented below.

| Water:ChAc Molar Ratio (n) | Temperature (K) | Electrical Conductivity (mS/cm) |

| 2 | 278.15 - 313.15 | Varies with temp. |

| 3 | 278.15 - 313.15 | Varies with temp. |

| 4 | 278.15 - 313.15 | Varies with temp. |

| 5 | 278.15 - 313.15 | Varies with temp. |

| 6 | 278.15 - 313.15 | Varies with temp. |

| Data derived from a study on Choline Acetate/Water Mixtures, which reports a monotonic increase in conductivity with temperature for all mixtures.[1][9] |

Experimental Protocol: Conductivity Measurement

-

Instrumentation: Use a calibrated conductivity meter with a two- or four-electrode conductivity cell.[15][16]

-

Calibration: Calibrate the instrument using standard solutions of known conductivity (e.g., KCl solutions) to determine the cell constant.[16]

-

Measurement:

-

Immerse the conductivity cell in the ionic liquid sample, ensuring the electrodes are fully covered.

-

Place the sample in a thermostated bath to control the temperature accurately.

-

Allow the sample to reach thermal equilibrium before recording the conductance.

-

The instrument applies an alternating voltage to prevent electrolysis and measures the resulting current to determine the resistance, which is then converted to conductivity.[17][18]

-

Surface Tension

Experimental Protocol: Surface Tension Measurement

-

Instrumentation: Common methods include the pendant drop method, the du Noüy ring tensiometer, or the capillary rise method.[19][21][22]

-

Sample Preparation: The sample surface is highly sensitive to contamination. Ensure the sample is pure and the measurement is performed in a controlled environment. For hydrophilic ionic liquids, exposure to ambient air can lead to water absorption and anomalous readings.[19][20]

-

Procedure (Pendant Drop Method):

-

A drop of the ionic liquid is formed at the tip of a needle inside a temperature-controlled chamber.

-

A camera captures the profile of the pendant drop.

-

Image analysis software fits the drop shape to the Young-Laplace equation, which relates the shape of the drop to its surface tension.[21]

-

Thermal Properties

Thermal stability is a hallmark property of ionic liquids, defining their operational window for high-temperature applications.[23]

Thermal Stability

Choline-based compounds typically exhibit high decomposition temperatures, generally in the range of 200°C to 350°C.[5] Choline acetate is recognized for its good thermal stability.[2]

Phase Transitions

Differential Scanning Calorimetry (DSC) on choline acetate/water mixtures (with water:ChAc molar ratios of 2-6) did not show first-order transitions like melting or freezing. Instead, they exhibited glass transitions (T_g) in the range of 150 to 180 K, classifying them as Low Transition-Temperature Mixtures.[1][9]

Experimental Protocol: Thermal Stability (TGA)

-

Instrumentation: Use a Thermogravimetric Analyzer (TGA).[24][25]

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Measurement:

-

Place the crucible in the TGA furnace.

-

Heat the sample under a controlled atmosphere (typically inert, like nitrogen) at a constant heating rate (e.g., 5 or 10 °C/min).[24]

-

The instrument continuously records the sample's mass as a function of temperature.

-

The onset decomposition temperature (T_onset) is determined from the resulting mass loss curve, indicating the start of thermal degradation.[23]

-

Conclusion

Choline acetate stands out as a promising ionic liquid with a favorable environmental profile and versatile physicochemical properties. Its density, viscosity, and conductivity are highly dependent on temperature and water content, offering tunability for specific applications. Its notable thermal stability further broadens its utility. The standardized protocols provided in this guide serve as a foundation for researchers and developers to accurately characterize choline acetate and harness its full potential in creating safer and more sustainable chemical processes.

References

- 1. mdpi.com [mdpi.com]

- 2. hiyka.com [hiyka.com]

- 3. 醋酸胆碱 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. akademiabaru.com [akademiabaru.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An investigation on the synthesis, characterization and anti-corrosion properties of choline based ionic liquids as novel and environmentally friendly inhibitors for mild steel corrosion in 5% HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Choline Acetate/Water Mixtures: Physicochemical Properties and Structural Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches [mdpi.com]

- 15. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 16. iconprocon.com [iconprocon.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Surface tension measurements of highly conducting ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Surface tension measurements of highly conducting ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. ajer.org [ajer.org]

- 25. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Role of Choline and Acetyl-CoA in Acetylcholine Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcholine (ACh) is a pivotal neurotransmitter, integral to a vast array of physiological functions across the central and peripheral nervous systems, including muscle contraction, memory, and autonomic control.[1][2] Its precise regulation, from synthesis to degradation, is critical for neural health, and its dysregulation is implicated in numerous neurological disorders. This technical guide provides a comprehensive examination of the acetylcholine lifecycle, focusing on its molecular precursors, enzymatic regulation, and postsynaptic signaling. It offers a detailed overview of the quantitative parameters governing cholinergic neurotransmission and outlines key experimental methodologies for its study. This document is intended to serve as a core resource for researchers and professionals engaged in neuroscience and the development of novel therapeutics targeting the cholinergic system.

Introduction: Clarifying the Core Components

While the term "choline acetate" might be used colloquially, it is crucial to distinguish the components of acetylcholine's lifecycle with biochemical precision. Acetylcholine is an ester of acetic acid and choline.[2] Its synthesis does not involve choline acetate directly. Instead, it is synthesized from two primary precursors: choline and an acetyl group provided by acetyl coenzyme A (acetyl-CoA) .[3][4] Following its release and action at the synapse, acetylcholine is rapidly hydrolyzed by the enzyme acetylcholinesterase back into choline and acetate , which are then recycled.[1][3][5] This guide will explore the complete lifecycle of acetylcholine, detailing the critical roles of its precursors and the enzymatic machinery that governs its function as a neurotransmitter.

The Acetylcholine Lifecycle

The cholinergic neurotransmission cycle is a tightly regulated, multi-step process ensuring rapid and efficient signaling. This process includes synthesis of the neurotransmitter, its packaging into vesicles, release into the synaptic cleft, interaction with postsynaptic receptors, and subsequent degradation and recycling of its components.[6]

Synthesis

Acetylcholine is synthesized in the cytoplasm of cholinergic neurons by the enzyme Choline Acetyltransferase (ChAT).[7] This single-step reaction involves the transfer of an acetyl group from acetyl-CoA to choline.[8]

-

Choline : This essential nutrient is primarily obtained from dietary sources and is delivered to cholinergic neurons via the bloodstream.[9][10][11] It is transported across the neuronal membrane by a high-affinity choline transporter (CHT), a process that is considered a rate-limiting step in ACh production.[3][9]

-

Acetyl-CoA : This substrate is generated within the mitochondria from pyruvate, a product of glycolysis, and is then transported into the cytoplasm for use in ACh synthesis.[3][8]

Storage and Release

Once synthesized, acetylcholine is actively transported from the cytoplasm into synaptic vesicles by the vesicular ACh transporter (VAChT).[3][12] It is estimated that each vesicle contains approximately 10,000 molecules of ACh.[3] The arrival of an action potential at the axon terminal triggers the opening of voltage-gated calcium channels. The resulting influx of Ca²⁺ ions facilitates the fusion of these vesicles with the presynaptic membrane, releasing ACh into the synaptic cleft through exocytosis.[2]

Postsynaptic Action

Released acetylcholine diffuses across the synaptic cleft and binds to two main classes of cholinergic receptors on the postsynaptic membrane:

-

Ionotropic Nicotinic Acetylcholine Receptors (nAChRs) : These are ligand-gated ion channels. Upon binding ACh, they undergo a conformational change that opens a central pore, allowing the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and the generation of a fast excitatory postsynaptic potential (EPSP).[13][14]

-

Metabotropic Muscarinic Acetylcholine Receptors (mAChRs) : These are G-protein coupled receptors (GPCRs) that mediate a slower, more prolonged response.[14] There are five subtypes (M1-M5) which couple to different G-proteins to modulate various downstream signaling cascades, influencing neuronal excitability and synaptic plasticity.[2][13]

Degradation and Recycling

To ensure the termination of the signal and prevent receptor desensitization, acetylcholine is rapidly hydrolyzed in the synaptic cleft. This is accomplished by the enzyme Acetylcholinesterase (AChE), which has an exceptionally high catalytic activity, breaking down ACh into choline and acetate.[3][5] The resulting choline is then efficiently taken back up into the presynaptic neuron by the high-affinity choline transporter (CHT1) for the synthesis of new acetylcholine, completing the cycle.[6][9] It is estimated that 35-50% of the choline from ACh breakdown is recycled in this manner.[9]

Quantitative Analysis of Cholinergic Neurotransmission

Understanding the kinetics and concentrations involved in cholinergic signaling is fundamental for pharmacological modeling and drug design.

Table 1: Enzyme Kinetic Parameters

This table summarizes key kinetic values for the primary enzymes involved in the acetylcholine lifecycle.

| Enzyme | Substrate | Km Value | Catalytic Rate/Activity | Source |

| Choline Acetyltransferase (ChAT) | Acetyl-CoA | 11.9 - 61 µM | Varies with conditions | [15][16][17] |

| Choline | 0.41 - 2.53 mM | Varies with conditions | [15][16][17] | |

| Acetylcholinesterase (AChE) | Acetylcholine | - | ~5,000 molecules of ACh hydrolyzed per enzyme molecule/sec | [3] |

Note: Km values can vary based on the tissue source (e.g., human placenta vs. brain), pH, and ionic conditions of the assay.

Table 2: Synaptic Acetylcholine Dynamics

This table provides data on the concentration and release characteristics of acetylcholine at the synapse.

| Parameter | Value / Range | Method of Measurement | Source |

| ACh molecules per vesicle | ~10,000 | Biochemical estimation | [3] |

| Endogenous ACh concentration | 0.228 - 358 µM (in vivo) | Fluorescent Nanosensor | [18] |

| Signal Clearance Time | 80% cleared in 4-12 seconds | Microelectrode Array | [19] |

| Peak Signal Time | ~1.0 second | Microelectrode Array | [19] |

Methodologies for Studying Cholinergic Systems

A variety of techniques are employed to investigate the different stages of the acetylcholine lifecycle, from release dynamics to receptor function.

Measurement of Acetylcholine Release

This is a classical and widely used technique to measure neurotransmitter levels in specific brain regions of living animals.[19][20]

Experimental Protocol:

-

Probe Implantation : A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., hippocampus, prefrontal cortex).[21]

-

Perfusion : The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

-

Sample Collection : As the solution passes through the probe, extracellular molecules, including acetylcholine, diffuse across the membrane into the perfusion fluid (the dialysate) down their concentration gradient.

-

Analysis : The collected dialysate samples are then analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection to separate and quantify the amount of acetylcholine.[20][21]

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 8. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]

- 9. Uptake of Choline, a Precursor of Acetylcholine [web.williams.edu]

- 10. Choline and acetylcholine: what a difference an acetate makes - UCL Discovery [discovery.ucl.ac.uk]

- 11. Choline and acetylcholine: what a difference an acetate makes! - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 15. Increased affinity of choline acetyltransferase for choline in Alzheimer's disease: a steady-state kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. KINETICS OF CHOLINE ACETYLTRANSFERASES (EC 2.3.1.6) FROM HUMAN AND OTHER MAMMALIAN CENTRAL AND PERIPHERAL NERVOUS TISSUES | Semantic Scholar [semanticscholar.org]

- 18. pnas.org [pnas.org]

- 19. Second-by-second measurement of acetylcholine release in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Choline Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline acetate ([Ch][OAc]), an ionic liquid (IL) composed of a choline cation and an acetate anion, has garnered significant interest across various scientific disciplines, including green chemistry, pharmaceuticals, and biotechnology. Its appeal stems from its biodegradability, low toxicity, and excellent solubility for a range of compounds. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe and effective implementation in applications that may involve elevated temperatures.

This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability and decomposition of choline acetate. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key processes to support researchers and professionals in the field.

Physicochemical and Thermal Properties

Choline acetate is typically synthesized via a neutralization reaction between choline hydroxide and acetic acid. While extensive data on the thermal properties of choline acetate in mixtures, particularly in deep eutectic solvents (DES) and aqueous solutions, is available, specific quantitative data on the thermal decomposition of pure choline acetate is not extensively reported in the current scientific literature. The thermal behavior of choline-based compounds is generally understood to occur at elevated temperatures, typically in the range of 200°C to 350°C[1].

Thermal Analysis Data

The thermal stability of choline acetate is often evaluated in the context of its mixtures. For instance, when mixed with water, choline acetate forms low transition-temperature mixtures, exhibiting glass transitions between 150 K and 180 K as determined by Differential Scanning Calorimetry (DSC)[2][3][4]. In deep eutectic solvents, the thermal stability is influenced by the hydrogen bond donor.

Table 1: Summary of Thermal Analysis Data for Choline Acetate and Related Compounds

| Compound/Mixture | Method | Key Findings | Reference |

| Choline-based compounds | TGA | General decomposition range of 200-350°C. | [1] |

| Choline Acetate/Water Mixtures | DSC | Glass transitions observed between 150-180 K. | [2][3][4] |

| Choline Acetate:Urea (1:2 DES) | DSC | Glass transition at approximately -50°C; melting point of 36-38°C. | [5] |

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and thermal analysis of choline acetate and related compounds.

Synthesis of Choline Acetate

A prevalent method for the synthesis of choline acetate is the neutralization reaction between choline hydroxide and acetic acid[1].

Protocol: Neutralization Synthesis of Choline Acetate

-

Reactant Preparation: Prepare equimolar solutions of choline hydroxide and acetic acid.

-

Reaction: Slowly add the acetic acid solution to the choline hydroxide solution under constant stirring. The reaction is exothermic and should be controlled.

-

Solvent Removal: Remove the solvent (typically water) from the resulting solution using a rotary evaporator.

-

Drying: Dry the product under vacuum to remove any residual solvent.

The following diagram illustrates the general workflow for the synthesis of choline acetate.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to assess the thermal stability of materials like choline acetate.

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed sample of the material into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: Heat the sample according to a predefined temperature program (e.g., a linear ramp of 10°C/min) to a final temperature beyond its decomposition point.

-

Data Analysis: Record the sample weight as a function of temperature. The onset temperature of weight loss and the peak of the derivative weight loss curve provide information about the decomposition temperature.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Enclose a small, accurately weighed sample in a DSC pan. Prepare an empty reference pan.

-

Instrument Setup: Place both the sample and reference pans in the DSC cell.

-

Heating Program: Subject the cell to a controlled temperature program, measuring the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: Analyze the resulting thermogram for endothermic or exothermic events, such as melting, crystallization, and decomposition.

The logical flow of thermal analysis is depicted in the diagram below.

Decomposition of Choline-Based Ionic Liquids

While specific data on the thermal decomposition products of choline acetate is scarce, studies on other choline-based ionic liquids, such as choline chloride, can provide valuable insights into potential decomposition pathways. The decomposition of the choline cation is a key aspect of the overall thermal degradation.

Potential Decomposition Pathways

The thermal decomposition of choline-based compounds can proceed through various mechanisms. For instance, in the presence of a nucleophilic anion, an S(_N)2 reaction can lead to the formation of dimethylaminoethanol and a corresponding methylated anion. Other potential decomposition products from the choline cation include trimethylamine.

It is important to note that the specific decomposition products and their relative abundances will be highly dependent on the nature of the anion and the experimental conditions.

Conclusion

Choline acetate stands out as a promising green solvent with diverse applications. While its thermal stability in various mixtures is relatively well-characterized, a significant knowledge gap exists regarding the specific thermal decomposition temperature, products, and mechanisms of pure choline acetate. This guide has summarized the available information and provided standardized protocols for further investigation. Future research should focus on conducting detailed thermal analysis (TGA-MS, Py-GC-MS) of pure choline acetate to elucidate its decomposition pathways, thereby enabling its broader and safer application in various fields.

References

The Solubility of Choline Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of choline acetate, a biodegradable and versatile ionic liquid, in various organic solvents. While precise quantitative solubility data is not extensively available in publicly accessible literature, this document synthesizes qualitative solubility information, details experimental protocols for its determination, and explores a key biological pathway where choline's solubility and transformation are critical.

Qualitative Solubility of Choline Acetate

Choline acetate's solubility is dictated by its ionic nature and the polarity of the solvent. It is generally soluble in polar organic solvents and immiscible with non-polar organic solvents.[1][2]

Table 1: Qualitative Solubility of Choline Acetate in Common Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[2] | |

| Isopropanol | Soluble[1] | |

| 1-Butanol | Soluble[2] | |

| Ketones | Acetone | Soluble[1] |

| Nitriles | Acetonitrile | Soluble[1] |

| Halogenated | Dichloromethane | Soluble[1] |

| Ethers | Tetrahydrofuran (THF) | Insoluble |

| Alkanes | Hexane | Insoluble |

| Aromatics | Toluene | Insoluble |

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Synthesis of Choline Acetate

A common method for synthesizing choline acetate is through the neutralization of choline hydroxide with acetic acid.[3] An alternative method involves the reaction of choline bicarbonate with acetic acid.[4]

Materials:

-

Choline bicarbonate (aqueous solution, ~30%) or Choline hydroxide

-

Acetic acid

-

Deionized water (optional, for viscosity reduction)

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

In a suitable reaction vessel, slowly add a 1:1 molar ratio of acetic acid to the choline bicarbonate solution while stirring continuously. The reaction will produce carbon dioxide, causing bubbling. To control excessive foaming, the viscosity can be reduced by adding a small amount of deionized water.

-

Continue stirring until the bubbling ceases, indicating the completion of the reaction.

-

Remove the water from the product using a rotary evaporator. To prevent degradation of the choline acetate, maintain the temperature below 80°C.

-

To remove trace amounts of water, dry the product under a high vacuum, potentially overnight.

-

The final product should be a colorless solid. Analysis via ¹H NMR can be used to confirm the product's identity and purity, with an expected 3:1 signal ratio between the choline and acetate methyl protons.

References

- 1. 2 Hydroxyethyl Trimethylammonium Acetate, Choline Acetate, C7H17NO3, BASIONIC FS 85, O-Acetyl-Choline, CAS No 14586-35-7 [mallakchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetylcholine - Wikipedia [en.wikipedia.org]

Choline Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Choline Acetate , with the CAS number 14586-35-7 , is a quaternary ammonium salt that has garnered significant interest in various scientific and industrial fields.[1][2][3][4] This guide provides an in-depth overview of its chemical properties, molecular structure, and its applications, particularly focusing on its relevance to researchers, scientists, and professionals in drug development.

Core Properties and Molecular Structure

Choline acetate is comprised of a choline cation and an acetate anion.[5] It is recognized for its properties as an ionic liquid, often highlighted for its low toxicity and biodegradability, making it an environmentally friendly alternative in several applications.[5]

Molecular and Physicochemical Properties

The fundamental properties of choline acetate are summarized in the table below, providing a quick reference for laboratory and research settings.

| Property | Value | References |

| CAS Number | 14586-35-7 | [1][2][3][4] |

| Molecular Formula | C7H17NO3 | [1][3][4] |

| Molecular Weight | 163.21 g/mol | [1][3][4] |

| IUPAC Name | 2-hydroxyethyl(trimethyl)azanium;acetate | [6] |

| SMILES | CC(=O)[O-].C--INVALID-LINK--(C)CCO | [2][3][6] |

| Melting Point | 51.00 °C | [3] |

| Purity | ≥95% to >98% (commercially available) | [1][2][7] |

Applications in Research and Drug Development

Choline acetate's unique characteristics make it a versatile compound in various research and development applications. Its role as a bio-derived ionic liquid is particularly notable.

Ionic Liquid Applications: As an ionic liquid, choline acetate is used as a green solvent in organic synthesis and catalysis.[5] It exhibits high ionic conductivity and thermal stability.[5]

Biotechnology and Enzymatic Reactions: It serves as a medium for enzymatic reactions and biocatalysis.[5] For instance, a mixture of choline acetate and glycerol can form a deep eutectic solvent that is compatible with lipases for the enzymatic production of biodiesel.

Drug Delivery: In the pharmaceutical sector, choline acetate is explored for its potential in drug formulation and delivery systems.[5] It can improve the solubility and stability of active pharmaceutical ingredients.[8] Studies have shown its use as a plasticizer in collagen-PVA films for sustained drug release, demonstrating antioxidant and antibacterial properties.[8]

Biological Significance: The Role of Choline and Acetate in Acetylcholine Metabolism

While choline acetate itself is not a primary signaling molecule in biological systems, its constituent components, choline and acetate, are central to the critical neurotransmitter pathway of acetylcholine. Choline is an essential nutrient that serves as a precursor for the synthesis of acetylcholine.[9] The enzyme choline acetyltransferase (CAT) catalyzes the reaction between choline and acetyl-coenzyme A to form acetylcholine.[7][9]

Following its release into the synaptic cleft and interaction with its receptors, acetylcholine is rapidly hydrolyzed by the enzyme acetylcholinesterase (AChE) back into choline and acetate, which can then be recycled.[9]

Acetylcholine Synthesis and Degradation Pathway

The following diagram illustrates the key steps in the synthesis and degradation of acetylcholine, highlighting the roles of choline and acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]

- 6. akademiabaru.com [akademiabaru.com]

- 7. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]

- 8. Collagen-PVA Films Plasticized with Choline Acetate Ionic Liquid for Sustained Drug Release: UV Shielding, Mechanical, Antioxidant, and Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholine - Wikipedia [en.wikipedia.org]

Choline Acetate: A Technical Guide to its Biodegradability and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline acetate, an ionic liquid composed of a choline cation and an acetate anion, is gaining significant attention across various scientific and industrial sectors, including pharmaceuticals and biotechnology. Its classification as a "green solvent" is largely attributed to its purported low toxicity and high biodegradability. This technical guide provides an in-depth analysis of the existing scientific data on the biodegradability and ecotoxicity of choline acetate, offering a valuable resource for researchers and professionals in drug development.

Biodegradability

Choline acetate is considered to be readily biodegradable. This assessment is primarily based on studies following the guidelines of the Organisation for Economic Co-operation and Development (OECD), particularly the OECD 301 series of tests for ready biodegradability.

Quantitative Data on Biodegradability

While specific biodegradation percentages for pure choline acetate are not always publicly available in standardized test reports, the consensus in the scientific literature is that it undergoes rapid and ultimate biodegradation in aerobic environments. One study on a choline-based product demonstrated 74% biodegradation within 28 days under the OECD 301D (Closed Bottle Test) guideline, which surpasses the 60% threshold for a substance to be classified as "readily biodegradable"[1].

| Parameter | Test Guideline | Result | Classification |

| Aerobic Biodegradation | OECD 301D | > 60% in 28 days | Readily Biodegradable |

Microbial Degradation Pathway

The biodegradation of choline acetate involves the separate and well-established metabolic pathways of its constituent ions: choline and acetate.

-

Choline Cation Degradation: The aerobic degradation of choline is initiated by the enzyme choline oxidase , which catalyzes the oxidation of choline to betaine aldehyde. This intermediate is then further oxidized to betaine (trimethylglycine). Subsequent enzymatic demethylation steps convert betaine to dimethylglycine, then to sarcosine, and finally to glycine. Glycine can then enter central metabolic pathways.

-

Acetate Anion Degradation: Acetate is a readily metabolized carbon source for a wide range of microorganisms. The primary pathway for its assimilation is the conversion of acetate to acetyl-CoA, a central molecule in cellular metabolism. This reaction is catalyzed by the enzyme acetyl-CoA synthetase . Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production or is utilized in various biosynthetic pathways.

Microbial degradation pathway of choline acetate.

Ecotoxicity

The ecotoxicity of choline acetate has been evaluated against various aquatic organisms, providing insights into its potential environmental impact. The available data indicates a low level of toxicity to the tested species.

Quantitative Data on Ecotoxicity

The following table summarizes the key ecotoxicity endpoints for choline acetate. The median effective concentration (EC50) is a standard measure of toxicity, representing the concentration of a substance that causes a specific effect in 50% of the test population over a defined period.

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | Acute Immobilisation | 48-hour EC50 | 200.44 | [2] |

| Chlorella vulgaris (Green Algae) | Growth Inhibition | 96-hour EC50 | > 1900 | [2] |

These values suggest that choline acetate has a low acute toxicity to these representative aquatic organisms.

Experimental Protocols

To ensure the reproducibility and validity of biodegradability and ecotoxicity data, standardized experimental protocols, such as those developed by the OECD, are employed.

OECD 301D: Ready Biodegradability – Closed Bottle Test

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms in an aqueous medium.

Methodology:

-

Test Setup: A predetermined amount of the test substance is dissolved in a mineral medium to a known concentration. This solution is then inoculated with a small volume of an inoculum, typically activated sludge from a wastewater treatment plant.

-

Incubation: The inoculated medium is dispensed into airtight bottles, leaving no headspace, and incubated in the dark at a constant temperature (typically 20°C) for 28 days.

-

Oxygen Measurement: The dissolved oxygen concentration in the bottles is measured at the beginning of the test and at regular intervals throughout the 28-day period.

-

Biodegradation Calculation: The biochemical oxygen demand (BOD) is calculated from the depletion of dissolved oxygen. The percentage of biodegradation is then determined by comparing the BOD to the theoretical oxygen demand (ThOD) of the substance.

-

Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period[3][4][5].

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

Methodology:

-

Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.

-

Test Solutions: A series of test solutions with different concentrations of the substance are prepared in a suitable medium. A control group with no test substance is also included.

-

Exposure: The daphnids are exposed to the test solutions for a period of 48 hours under controlled conditions of temperature and light.

-

Observation: The number of immobilised daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The 48-hour EC50 value is calculated, which is the concentration estimated to cause immobilisation in 50% of the daphnids.

OECD 201: Alga, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of a freshwater green alga, such as Chlorella vulgaris.

Methodology:

-

Test Organism: Exponentially growing cultures of the selected algal species are used.

-

Test Solutions: A range of concentrations of the test substance are prepared in a nutrient-rich growth medium. A control with no test substance is run in parallel.

-

Exposure: The algal cultures are exposed to the test solutions for a period of 72 to 96 hours under constant illumination and temperature.

-

Growth Measurement: Algal growth is measured at least daily by determining the cell concentration or another biomass surrogate (e.g., fluorescence).

-

Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 value is determined, representing the concentration that causes a 50% reduction in growth rate or yield compared to the control.

Experimental workflow for assessing biodegradability and ecotoxicity.

Conclusion

The available scientific evidence strongly supports the classification of choline acetate as a readily biodegradable substance with low ecotoxicity. Its constituent ions are readily metabolized by microorganisms through well-understood enzymatic pathways. The ecotoxicity data from standardized tests on key aquatic organisms further indicate a favorable environmental profile. For researchers, scientists, and drug development professionals, this information is critical for the environmental risk assessment and sustainable application of choline acetate in various formulations and processes. The detailed experimental protocols provided in this guide serve as a reference for conducting further studies and ensuring the generation of high-quality, comparable data.

References

A Comparative Analysis of the Biological Activities of Choline Acetate and Acetylcholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of choline acetate and acetylcholine. Acetylcholine, a well-established neurotransmitter, exhibits potent agonistic activity at both nicotinic and muscarinic cholinergic receptors, mediating a wide array of physiological functions in the central and peripheral nervous systems. In stark contrast, choline acetate, representing the constituent components of acetylcholine's hydrolysis, does not function as a direct cholinergic agonist. Choline itself demonstrates weak partial agonist activity, primarily at α7 nicotinic receptors, with significantly lower affinity and potency compared to acetylcholine. Acetate serves as a metabolic byproduct and is not a direct precursor for acetylcholine synthesis in most neuronal contexts. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways to elucidate the profound differences in the biological profiles of these two entities.

Introduction

Acetylcholine (ACh) is a fundamental neurotransmitter, playing a critical role in processes ranging from muscle contraction to cognitive functions such as learning and memory.[1][2] Its biological effects are mediated through two main classes of cholinergic receptors: nicotinic (nAChRs) and muscarinic (mAChRs).[3][4] The action of acetylcholine is tightly regulated and terminated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetate.[5] This rapid degradation ensures the precise temporal control of cholinergic signaling.

This guide addresses a critical distinction often misunderstood: the biological activity of acetylcholine versus its metabolic precursors/byproducts, represented here as choline acetate. While chemically related, their pharmacological profiles are vastly different. Understanding these differences is paramount for researchers in neuropharmacology and drug development targeting the cholinergic system.

Comparative Biological Activity: Acetylcholine vs. Choline

Direct pharmacological data for "choline acetate" as a single entity acting on cholinergic receptors is absent from the scientific literature. Therefore, this comparison focuses on the well-characterized activities of acetylcholine and its precursor, choline.

2.1. Acetylcholine: A Potent Cholinergic Agonist

Acetylcholine is the endogenous agonist for all subtypes of nicotinic and muscarinic receptors.[1][3] Its binding to these receptors initiates a cascade of downstream signaling events.

-

Nicotinic Receptors (nAChRs): These are ligand-gated ion channels.[1] Upon ACh binding, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to membrane depolarization and excitatory postsynaptic potentials. This mechanism is crucial for neuromuscular transmission and fast synaptic transmission in the central nervous system.[1]

-

Muscarinic Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[1] Their activation leads to a variety of cellular responses through second messenger systems, resulting in either excitatory or inhibitory effects depending on the receptor subtype and the cell type.[1]

2.2. Choline: A Weak and Selective Cholinergic Agonist

Choline, a precursor for acetylcholine synthesis, is a significantly weaker agonist at cholinergic receptors.[6][7]

-

Nicotinic Receptors: Choline acts as a selective and full agonist at α7 nicotinic acetylcholine receptors, though it is approximately one order of magnitude less potent than acetylcholine.[3] It does not effectively activate α4β2-containing nAChRs and acts as a partial agonist at α3β4-containing nAChRs.[3] The difference in affinity is substantial, with studies indicating a 23-fold lower affinity for choline compared to acetylcholine at neuromuscular AChRs.[6]

-

Muscarinic Receptors: Choline exhibits very weak agonist activity at muscarinic receptors, with EC50 values in the high micromolar to millimolar range, concentrations that are significantly higher than physiological serum levels.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of acetylcholine and choline. No direct receptor binding or functional data for choline acetate as a single molecule is available.

Table 1: Comparative Receptor Binding Affinity (Ki)

| Compound | Receptor Subtype | Species | Ki (μM) | Reference |

| Acetylcholine | Nicotinic (general) | Rat Brain | ~0.24 | [8] |

| Muscarinic (general) | Rat Brain | ~1.65 | [8] | |

| Choline | Nicotinic (general) | Rat Brain | 241 | [8] |

| Muscarinic (general) | Rat Brain | 2500 | [8] | |

| α7 Nicotinic | Rat Hippocampus | - | [3] | |

| Choline Acetate | All | - | No Data Available | - |

Table 2: Comparative Functional Activity (EC50)

| Compound | Assay | Tissue/Cell Line | EC50 (mM) | Reference |

| Acetylcholine | α7 nAChR activation | Rat Hippocampal Neurons | 0.13 | [3] |

| Choline | α7 nAChR activation | Rat Hippocampal Neurons | 1.6 | [3] |

| Stomach Fundus Contraction | Rat | 0.41 | [7] | |

| Atrium Contraction | Rat | 14.45 | [7] | |

| Catecholamine Release | Rat Adrenal Gland | 1.3 | [7] | |

| Choline Acetate | All | - | No Data Available | - |

Signaling Pathways

The signaling pathways activated by acetylcholine are well-defined. Choline's weak agonism at α7 nAChRs would theoretically activate the same pathway, albeit with much lower efficiency.

4.1. Acetylcholine Signaling Pathways

Experimental Protocols

5.1. Receptor Binding Assay (Competitive Inhibition)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Preparation of Membranes: Homogenize tissue or cells expressing the cholinergic receptor of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-nicotine for nAChRs or [3H]-quinuclidinyl benzilate for mAChRs) and varying concentrations of the unlabeled test compound (acetylcholine or choline).

-

Separation: After incubation to equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

5.2. In Vitro Functional Assay (Calcium Imaging)

This protocol measures the ability of a compound to activate a receptor and elicit a downstream cellular response, such as an increase in intracellular calcium.

-

Cell Culture: Culture a cell line endogenously or recombinantly expressing the cholinergic receptor of interest on glass-bottom plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence microscope or plate reader.

-

Compound Addition: Add varying concentrations of the test compound (acetylcholine or choline) to the cells.

-

Response Measurement: Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak change in fluorescence against the logarithm of the compound concentration. The EC50 (concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression.

Synthesis and Metabolism

The distinct biological activities of acetylcholine and choline acetate are rooted in their metabolic relationship.

-

Acetylcholine Synthesis: Acetylcholine is synthesized in cholinergic neurons from choline and acetyl coenzyme A (acetyl-CoA) by the enzyme choline acetyltransferase (ChAT).[9] Acetate is not a direct precursor for the acetyl group in this reaction in sympathetic ganglia.[10][11]

-

Acetylcholine Degradation: Acetylcholinesterase (AChE) rapidly hydrolyzes acetylcholine in the synaptic cleft into choline and acetate, terminating its action.[5] The liberated choline can be taken back up into the presynaptic terminal by a high-affinity choline transporter to be reused for acetylcholine synthesis.[12]

Conclusion

The biological activity of acetylcholine is potent, direct, and fundamental to cholinergic neurotransmission. In contrast, "choline acetate" represents the inactive metabolites of acetylcholine. While choline itself possesses weak and selective agonistic properties at certain nicotinic receptors, it lacks the high affinity and broad-spectrum activity of acetylcholine. Acetate is metabolically inert in the direct context of cholinergic signaling. This technical guide underscores the critical importance of distinguishing between the active neurotransmitter and its precursors/metabolites in cholinergic research and drug development. A thorough understanding of these differences is essential for the accurate interpretation of experimental data and the rational design of novel therapeutic agents targeting the cholinergic system.

References

- 1. Neurochemical effects of choline supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Choline - Wikipedia [en.wikipedia.org]

- 3. Choline is a selective agonist of alpha7 nicotinic acetylcholine receptors in the rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acetylcholine - Wikipedia [en.wikipedia.org]

- 6. Choline and acetylcholine: what a difference an acetate makes! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Choline as an agonist: determination of its agonistic potency on cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of choline with nicotinic and muscarinic cholinergic receptors in the rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]

- 10. Synthesis of acetylcholine from acetate in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 12. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Choline Acetate in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline is an essential nutrient for mammalian cells, playing a critical role in the synthesis of phospholipids, particularly phosphatidylcholine, a major component of cellular membranes. It also serves as a precursor for the neurotransmitter acetylcholine and is a source of methyl groups for various metabolic reactions. In cell culture, choline is a standard component of most basal media, typically in the form of choline chloride.

Choline acetate, an alternative salt of choline, is a biocompatible ionic liquid that has garnered interest for various applications.[1] While less commonly used as a direct media supplement compared to choline chloride, its properties suggest it can be a suitable alternative. Choline acetate is highly soluble in water and is considered to have low toxicity.[1] This document provides a detailed protocol for the use of choline acetate in cell culture media, including recommended concentrations, preparation of stock solutions, and experimental protocols to evaluate its effects.

Key Applications

-

Nutrient Supplementation: Replacement for choline chloride in defined cell culture media to support cell growth and viability.

-

Bioprocess Optimization: Potential for enhancing the production of recombinant proteins and monoclonal antibodies in fed-batch cultures.

-

Research on Choline Metabolism: A tool to study the specific effects of the acetate counter-ion on cellular metabolism in conjunction with choline.

Data Summary

The following tables summarize the effects of choline and acetate on various cell lines. It is important to note that most available data pertains to choline chloride and acetate as separate compounds. Direct comparative studies using choline acetate are limited.

Table 1: Effect of Choline Supplementation on Cell Culture Parameters

| Cell Line | Choline Salt | Concentration | Effect | Reference |

| Human Epidermal Keratinocytes | Choline Chloride | 36 µM - 180 µM | Optimal for cell growth. | [2] |

| CHO Cells | Choline Chloride | 2x and 4x standard concentration | 16% increase in monoclonal antibody titer. | [3] |

| Hybridoma Cells | Choline Chloride | Deprivation | Limited cell growth and induced cell death. | [3] |

| Bovine Lymphocytes | Free Choline | 3.2, 8.2, 13.2 µM | Linearly enhanced proliferation. | [4] |

| Bovine Neutrophils | Free Choline | 3.2, 8.2, 13.2 µM | Linearly diminished phagocytic and killing capacity. | [4] |

Table 2: Effect of Acetate Supplementation on Cell Culture Parameters

| Cell Line | Acetate Concentration | Effect | Reference |

| HT29 Colon Cancer Cells | 10 mM | Reduced proliferation. | [5] |

| HCT116 Colon Cancer Cells | 10 mM | Reduced proliferation. | [5] |

| HT29 Colon Cancer Cells | 10 mM | Increased Reactive Oxygen Species (ROS) production. | [5] |

| HCT116 Colon Cancer Cells | 10 mM | Increased Reactive Oxygen Species (ROS) production. | [5] |

Experimental Protocols

Protocol 1: Preparation of Choline Acetate Stock Solution

Materials:

-

Choline Acetate (MW: 163.21 g/mol )

-

Nuclease-free water or cell culture grade water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile filter (0.22 µm)

-

Laminar flow hood

Procedure:

-

Calculate the required mass: To prepare a 100 mM (100X) stock solution, weigh out 1.6321 g of choline acetate.

-

Dissolve: In a laminar flow hood, dissolve the choline acetate in 90 mL of nuclease-free water in a sterile conical tube. Mix by vortexing or gentle inversion until fully dissolved.

-

Adjust volume: Bring the final volume to 100 mL with nuclease-free water.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For short-term use (up to 2 weeks), the solution can be stored at 4°C.

Protocol 2: Supplementation of Cell Culture Media

Objective: To determine the optimal concentration of choline acetate for a specific cell line.

Procedure:

-

Basal Medium: Prepare the desired basal medium (e.g., DMEM, RPMI-1640) without choline if possible. If using a commercial medium that already contains choline, be aware of the final concentration after supplementation.

-

Supplementation: Thaw an aliquot of the 100 mM choline acetate stock solution. Dilute the stock solution into the basal medium to achieve the desired final concentrations. It is recommended to test a range of concentrations, for example: 10 µM, 50 µM, 100 µM, 200 µM, and 500 µM. A control group with the standard concentration of choline chloride should be included for comparison.

-

Cell Seeding: Seed the cells at a predetermined density in multi-well plates (e.g., 96-well or 24-well plates) with the prepared media.

-

Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Analysis: At specified time points (e.g., 24, 48, 72 hours), assess cell viability and proliferation using standard assays.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

Materials:

-

Cells cultured in media with varying concentrations of choline acetate.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well plate reader.

Procedure:

-

MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell culture medium.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-